Cas no 1049874-46-5 (5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid)

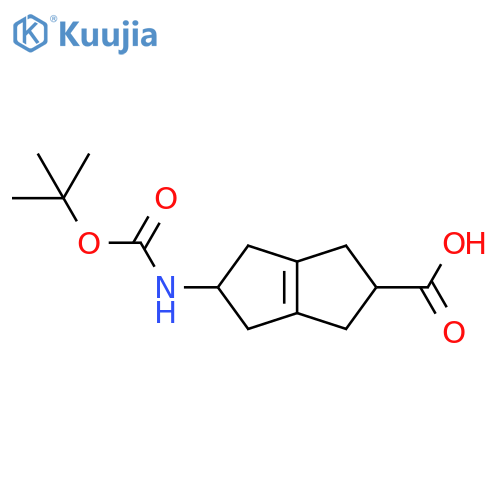

1049874-46-5 structure

商品名:5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid

CAS番号:1049874-46-5

MF:C14H21NO4

メガワット:267.32084441185

MDL:MFCD09971760

CID:5166442

5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Pentalenecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4,5,6-hexahydro-

- 5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid

-

- MDL: MFCD09971760

- インチ: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-6-8-4-10(12(16)17)5-9(8)7-11/h10-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)

- InChIKey: LGULTVZOUWQSML-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(CC(NC(OC(C)(C)C)=O)C2)CC1C(O)=O

5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88107-0.05g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 0.05g |

$1900.0 | 2023-09-01 | ||

| Enamine | EN300-88107-10g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 10g |

$6786.0 | 2023-09-01 | ||

| Enamine | EN300-88107-5g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 5g |

$5039.0 | 2023-09-01 | ||

| Enamine | EN300-88107-10.0g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 10.0g |

$6786.0 | 2023-02-11 | ||

| Ambeed | A1138493-1g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 95% | 1g |

$1644.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361993-25mg |

5-((Tert-butoxycarbonyl)amino)-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 95% | 25mg |

¥26152 | 2023-03-01 | |

| Enamine | EN300-88107-0.25g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 0.25g |

$2082.0 | 2023-09-01 | ||

| Enamine | EN300-88107-1.0g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 1.0g |

$2263.0 | 2023-02-11 | ||

| Enamine | EN300-88107-5.0g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 5.0g |

$5039.0 | 2023-02-11 | ||

| Enamine | EN300-88107-1g |

5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid |

1049874-46-5 | 1g |

$2263.0 | 2023-09-01 |

5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Ping Tong Food Funct., 2020,11, 628-639

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1049874-46-5 (5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1049874-46-5)5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1480.0